molecular formula C6H5Cl2NO2S B2986438 5-Chloro-2-methylpyridine-3-sulfonyl chloride CAS No. 1515362-51-2

5-Chloro-2-methylpyridine-3-sulfonyl chloride

Cat. No. B2986438
M. Wt: 226.07
InChI Key: OFWRDOJKBQGRLJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is typically used in laboratory settings .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methylpyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO2S/c1-4-6 (12 (8,10)11)2-5 (7)3-9-4/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Catalysis and Chemical Synthesis

5-Chloro-2-methylpyridine-3-sulfonyl chloride has been explored in various catalytic and synthetic applications within chemical research. For instance, its derivatives have been utilized as efficient catalysts in organic transformations. The synthesis of new ionic liquids such as 1-sulfopyridinium chloride has shown effectiveness in catalyzing tandem Knoevenagel–Michael reactions, providing a pathway for the synthesis of complex organic molecules with high efficiency and under mild reaction conditions (Moosavi‐Zare et al., 2013). Similarly, the introduction of bi-SO3H ionic liquids based on 2,2′-bipyridine has been reported to catalyze the synthesis of xanthene derivatives effectively, showcasing the compound's versatility in facilitating diverse chemical syntheses under solvent-free conditions (Shirini et al., 2014).

Protection and Deprotection of Amines

The use of derivatives of 5-Chloro-2-methylpyridine-3-sulfonyl chloride in the protection and deprotection of amines has been documented. N-sulfonic acid poly(4-vinylpyridinium) chloride, a related compound, was shown to be an efficient catalyst for the N-Boc protection of amines, offering high yields and short reaction times (Shirini et al., 2013). This highlights the compound's utility in modifying the functional groups of molecules, a critical step in the synthesis of complex organic compounds.

Enhancing Synthetic Methodologies

The compound and its analogs have been pivotal in enhancing synthetic methodologies. For example, the Vilsmeier reaction has been modified to include sulfuryl chloride for the chlorination of certain aldehydes, demonstrating the compound's role in improving synthetic routes for the production of key intermediates in organic synthesis (Sanda et al., 1992).

Coordination Chemistry

In coordination chemistry, derivatives of 5-Chloro-2-methylpyridine-3-sulfonyl chloride have been used to study the binding behavior of metal ions, providing insights into the development of new materials and catalysts. Research into the coordination chemistry of the zinc triad with mixed N,S donor ligands has shed light on the structural aspects of these complexes, potentially opening up new avenues for the application of these materials in catalysis and material science (Berry et al., 2005).

Green Chemistry

The exploration of green and sustainable methodologies in chemistry has also benefited from 5-Chloro-2-methylpyridine-3-sulfonyl chloride and its derivatives. For example, 1-sulfopyridinium chloride has been recognized as a green ionic liquid for the one-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones under solvent-free conditions, highlighting its contribution to the development of environmentally friendly chemical processes (Velpula et al., 2015).

Safety And Hazards

5-Chloro-2-methylpyridine-3-sulfonyl chloride is considered hazardous. It is combustible and can cause skin and eye irritation. It is also harmful if swallowed or in contact with skin .

properties

IUPAC Name

5-chloro-2-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWRDOJKBQGRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyridine-3-sulfonyl chloride

CAS RN

1515362-51-2
Record name 5-chloro-2-methylpyridine-3-sulfonyl chloride
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